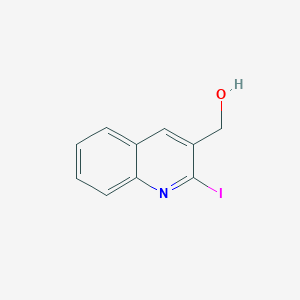
5-Bromo-3-(4-methylanilino)indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(4-methylanilino)indol-2-one is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as SU9516 and has been used as a potent inhibitor of various kinases, including CDK2 and CDK9.
作用機序
The mechanism of action of 5-Bromo-3-(4-methylanilino)indol-2-one involves the inhibition of various kinases, including CDK2 and CDK9. This compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition leads to a disruption of the cell cycle and a decrease in cell proliferation.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Bromo-3-(4-methylanilino)indol-2-one are largely dependent on the specific kinase that is being inhibited. In general, this compound has been shown to decrease cell proliferation and induce apoptosis in cancer cells. In addition, 5-Bromo-3-(4-methylanilino)indol-2-one has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is critical for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of using 5-Bromo-3-(4-methylanilino)indol-2-one in lab experiments is its potency as a kinase inhibitor. This compound has been shown to be effective at inhibiting a wide range of kinases, making it a useful tool for investigating various cellular pathways. However, one limitation of using 5-Bromo-3-(4-methylanilino)indol-2-one is its potential for off-target effects. This compound may inhibit other kinases or cellular processes that are not the intended target, leading to unintended effects.
将来の方向性
There are several future directions for research involving 5-Bromo-3-(4-methylanilino)indol-2-one. One area of interest is the development of more selective kinase inhibitors that target specific pathways involved in cancer cell proliferation. In addition, there is a need to investigate the potential for combination therapies involving 5-Bromo-3-(4-methylanilino)indol-2-one and other kinase inhibitors. Finally, further research is needed to investigate the potential for using this compound as a therapeutic agent in cancer treatment.
Conclusion:
In conclusion, 5-Bromo-3-(4-methylanilino)indol-2-one is a chemical compound that has been widely used in scientific research for its unique properties as a kinase inhibitor. This compound has shown promise as a tool for investigating various cellular pathways and as a potential therapeutic agent in cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for clinical use.
合成法
The synthesis of 5-Bromo-3-(4-methylanilino)indol-2-one involves a series of chemical reactions that require expertise in organic chemistry. The most common method for synthesizing this compound involves the reaction of 5-bromoindole-3-carboxaldehyde with 4-methylaniline in the presence of a base. The resulting product is then treated with a strong acid to yield 5-Bromo-3-(4-methylanilino)indol-2-one.
科学的研究の応用
5-Bromo-3-(4-methylanilino)indol-2-one has been widely used in scientific research for its ability to inhibit various kinases. This compound has been shown to be a potent inhibitor of CDK2 and CDK9, which are important regulators of the cell cycle. In addition, 5-Bromo-3-(4-methylanilino)indol-2-one has been used in studies to investigate the role of kinases in cancer cell proliferation and differentiation.
特性
CAS番号 |
57743-26-7 |
|---|---|
製品名 |
5-Bromo-3-(4-methylanilino)indol-2-one |
分子式 |
C15H11BrN2O |
分子量 |
315.16 g/mol |
IUPAC名 |
5-bromo-3-(4-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H11BrN2O/c1-9-2-5-11(6-3-9)17-14-12-8-10(16)4-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19) |
InChIキー |
DSKFGKWELDNZPC-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br |
SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |
正規SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



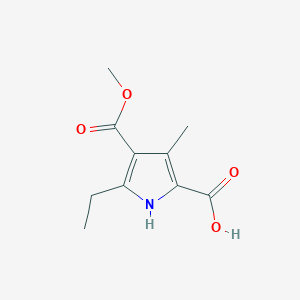
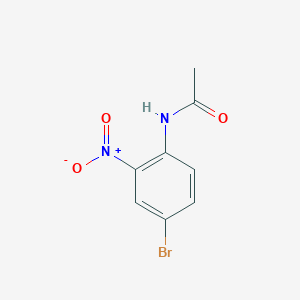
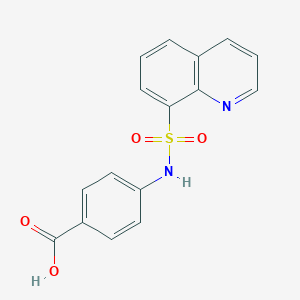
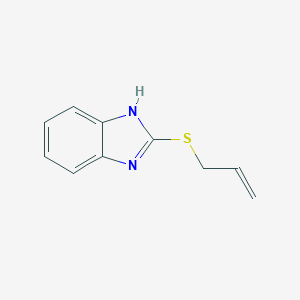
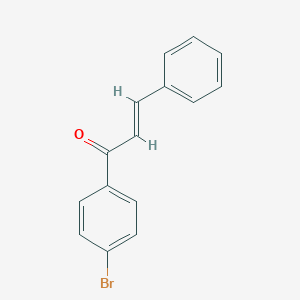
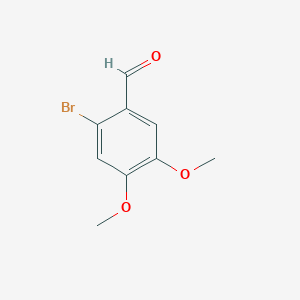
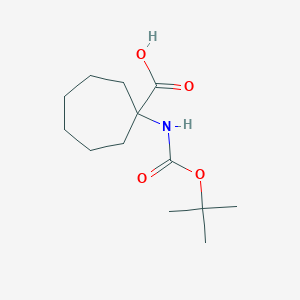
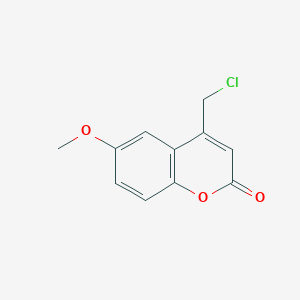
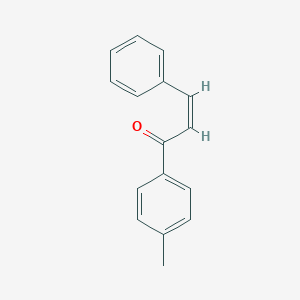


![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)

